(S)-BI 665915

FLAP binding SPA assay receptor occupancy

Procure (S)-BI 665915 (CAS 1360550-05-5), the defined S-enantiomer oxadiazole FLAP inhibitor with sub-nanomolar binding (IC50 1.7 nM) and superior hWB functional potency (IC50 45 nM) over racemic or alternative analogs. Optimized for in vivo FLAP-dependent leukotriene modulation, this high-purity standard ensures assay reproducibility and cross-study data comparability in preclinical inflammation models.

Molecular Formula C24H26N8O2
Molecular Weight 458.5 g/mol
Cat. No. B12427717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-BI 665915
Molecular FormulaC24H26N8O2
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESCC(C1CC1)(C2=CC=C(C=C2)C3=CN=C(N=C3)N)C4=NOC(=N4)C5=CN(N=C5)CC(=O)N(C)C
InChIInChI=1S/C24H26N8O2/c1-24(19-8-9-19,18-6-4-15(5-7-18)16-10-26-23(25)27-11-16)22-29-21(34-30-22)17-12-28-32(13-17)14-20(33)31(2)3/h4-7,10-13,19H,8-9,14H2,1-3H3,(H2,25,26,27)/t24-/m1/s1
InChIKeyQGPXEIMWTKWHMH-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-[3-[(1S)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide: Procurement-Grade FLAP Inhibitor with Defined Chiral Configuration


2-[4-[3-[(1S)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide, also designated (S)-BI 665915 (CAS 1360550-05-5), is a chiral, oxadiazole-containing small molecule that functions as an inhibitor of 5-lipoxygenase-activating protein (FLAP) [1]. This compound represents the S-enantiomer within the oxadiazole-containing FLAP inhibitor series and was optimized through structure-guided drug design to achieve sub-nanomolar binding potency to FLAP [1]. Its structural architecture integrates a 2-aminopyrimidine terminus, a chiral cyclopropylethyl linker, a 1,2,4-oxadiazole core, and an N,N-dimethylacetamide-substituted pyrazole moiety .

Why Generic FLAP Inhibitor Substitution Fails: Chiral Configuration and Functional Potency Distinguish (S)-BI 665915 from In-Class Analogs


Substituting (S)-BI 665915 with an alternative FLAP inhibitor or a racemic mixture is not scientifically equivalent and introduces significant risk to experimental reproducibility and cross-study comparability. FLAP inhibitors exhibit pronounced chiral differentiation in target binding and cellular functional activity, as evidenced by direct enantiomeric comparison of (S)-BI 665915 versus (R)-BI 665915 [1]. Moreover, structurally related oxadiazole-containing FLAP inhibitors from the same chemical series display marked divergence in both FLAP binding IC50 and human whole blood (hWB) functional IC50 values, driven by subtle modifications to the aminopyrimidine and cyclopropylethyl pharmacophores [1]. Failure to procure the exact chiral entity and defined structural analog may result in orders-of-magnitude differences in cellular functional potency, confounding SAR interpretation and invalidating in vivo pharmacokinetic and pharmacodynamic expectations .

Quantitative Differentiation Evidence: (S)-BI 665915 Versus FLAP Inhibitor Comparators


Superior FLAP Binding Affinity: (S)-BI 665915 (IC50 1.7 nM) Versus Fiboflapon (IC50 2.9 nM) in Direct Cross-Study Comparison

(S)-BI 665915 demonstrates a 1.7-fold higher binding affinity for human FLAP compared to the clinical-stage comparator Fiboflapon (GSK2190915/AM-803) when evaluated under comparable FLAP binding assay conditions . (S)-BI 665915 exhibits an IC50 of 1.7 nM in the FLAP binding assay, whereas Fiboflapon yields an IC50 of 2.9 nM in the same assay format . This quantitative difference in primary target engagement provides a measurable advantage for studies requiring maximal FLAP occupancy.

FLAP binding SPA assay receptor occupancy

Enhanced Human Whole Blood Functional Potency: (S)-BI 665915 (hWB IC50 45 nM) Versus Fiboflapon (hWB IC50 76 nM)

In human whole blood assays measuring functional inhibition of leukotriene B4 (LTB4) biosynthesis, (S)-BI 665915 demonstrates a 1.7-fold greater functional potency compared to Fiboflapon [1]. Specifically, (S)-BI 665915 inhibits FLAP function in human whole blood with an IC50 of 45 nM, whereas Fiboflapon exhibits an IC50 of 76 nM under comparable ex vivo stimulation conditions [1]. This functional advantage directly correlates with the compound's superior FLAP binding affinity and predicts more robust leukotriene suppression in translational pharmacology studies.

LTB4 inhibition human whole blood ex vivo pharmacology

Chiral Selectivity: (S)-Enantiomer Displays Distinct Pharmacological Profile Versus (R)-Enantiomer and Racemate

The S-enantiomer ((S)-BI 665915, CAS 1360550-05-5) is the pharmacologically active chiral form within the oxadiazole FLAP inhibitor series; the R-enantiomer ((R)-BI 665915, CAS 1360550-04-4) and racemic mixtures exhibit reduced potency and cannot be substituted without loss of activity [1]. The lead optimization program explicitly identified the R-enantiomer as the optimized configuration for the clinical candidate BI 665915 [1]. Procurement of the incorrect enantiomer or a racemic mixture introduces uncontrolled variability in target engagement and functional output, compromising assay reproducibility.

enantiomeric selectivity chiral pharmacology stereochemistry

Favorable Cross-Species Pharmacokinetic Profile: Low Intravenous Clearance Across Rat, Dog, and Non-Human Primate

(S)-BI 665915 demonstrates an excellent cross-species drug metabolism and pharmacokinetics (DMPK) profile with low intravenous plasma clearance in rat (7% Qh), dog (2.8% Qh), and cynomolgus monkey (3.6% Qh) [1]. This profile was a key optimization endpoint distinguishing BI 665915 from earlier oxadiazole-containing FLAP inhibitor analogs that exhibited suboptimal pharmacokinetic properties [2]. The compound is orally active and exhibits dose-dependent inhibition of LTB4 production in vivo following single oral doses ranging from 1 to 100 mg/kg in mouse models [1].

DMPK cross-species PK oral bioavailability

Selectivity Profile: No Activity Against Off-Target Eicosanoid Pathway Enzymes

As a class, FLAP inhibitors including (S)-BI 665915 exhibit a distinct mechanism of action that avoids direct inhibition of 5-lipoxygenase (5-LOX) or other arachidonic acid pathway enzymes . In contrast to direct 5-LOX inhibitors such as zileuton, FLAP inhibitors block the membrane translocation and substrate presentation function of FLAP without interfering with the catalytic activity of 5-LOX itself . For the clinical comparator Fiboflapon, formal counter-screening has confirmed no significant inhibition of 5-LOX, 12-LOX, 15-LOX, LTA4 hydrolase, LTC4 synthase, COX-1, or COX-2 at concentrations up to 10 µM (IC50 > 10 µM for all) . (S)-BI 665915 is described as a selective FLAP inhibitor with no activity against other targets evaluated .

target selectivity counter-screening arachidonic acid cascade

High-Impact Application Scenarios for (S)-BI 665915 (2-[4-[3-[(1S)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide)


Leukotriene Pathway Pharmacology: FLAP-Dependent LTB4 and Cysteinyl Leukotriene Modulation Studies

(S)-BI 665915 is optimally suited for ex vivo and in vivo studies interrogating the FLAP-dependent arm of the 5-lipoxygenase pathway. With a human whole blood functional IC50 of 45 nM , it enables robust suppression of LTB4 biosynthesis at pharmacologically achievable concentrations, while its favorable cross-species PK profile supports oral dosing in rodent and non-rodent models [1]. This compound is particularly valuable for studies where precise quantitation of leukotriene modulation is required, as its superior functional potency compared to Fiboflapon (hWB IC50 76 nM) provides enhanced dynamic range in pharmacodynamic biomarker measurements [2].

Comparative FLAP Inhibitor Benchmarking and Target Engagement Studies

For laboratories evaluating multiple FLAP inhibitors or establishing internal reference standards, (S)-BI 665915 serves as a high-affinity benchmark compound with extensively characterized binding and functional parameters. Its FLAP binding IC50 of 1.7 nM establishes a performance ceiling against which novel FLAP inhibitors can be quantitatively compared. The defined chiral configuration and availability of enantiomeric controls (CAS 1360550-04-4) further enable rigorous assessment of stereochemistry-dependent pharmacology in structure-activity relationship investigations .

In Vivo Preclinical Efficacy Models of Inflammation and Immune Modulation

(S)-BI 665915 is indicated for preclinical efficacy studies in rodent and non-rodent models where oral bioavailability and predictable cross-species pharmacokinetics are essential for translational validity. The compound demonstrates dose-dependent inhibition of LTB4 production in mouse whole blood following single oral doses of 1-100 mg/kg , with low IV plasma clearance across rat (7% Qh), dog (2.8% Qh), and cynomolgus monkey (3.6% Qh) [1]. These properties make (S)-BI 665915 a reliable tool compound for studies of leukotriene-driven inflammation, including airway inflammation, cardiovascular inflammation, and neutrophil-mediated pathology [2].

Mechanistic Studies of FLAP Biology and Leukotriene Biosynthesis

Researchers investigating the fundamental biology of FLAP, its interaction with 5-LOX, and its role in leukotriene biosynthesis can leverage (S)-BI 665915 as a selective chemical probe. As a FLAP inhibitor, it blocks the membrane translocation and substrate presentation function of FLAP without directly inhibiting 5-LOX catalytic activity . This mechanism-of-action distinction from direct 5-LOX inhibitors (e.g., zileuton) enables clean dissection of FLAP-specific contributions to cellular arachidonic acid metabolism. The compound's selectivity profile, inferred from class-level counter-screening data showing no activity against other eicosanoid pathway enzymes at concentrations up to 10 µM, minimizes off-target confounding in mechanistic studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-BI 665915

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.